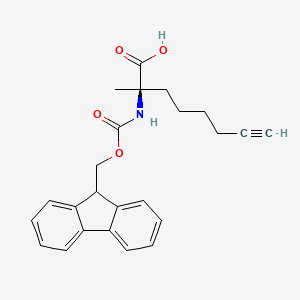
5,5-Dichloropentan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Dichloropentan-2-one is an organic compound with the molecular formula C5H8Cl2O It is a chlorinated ketone, characterized by the presence of two chlorine atoms attached to the fifth carbon of a pentanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dichloropentan-2-one typically involves the chlorination of pentan-2-one. One common method is the interaction of 1-methylcyclobutanol with calcium hypochlorite (Ca(OCl)2), followed by the decomposition of the resulting hypochlorite in the presence of an iron(II) salt. This method offers a high selectivity of 98% for the formation of the desired ketone .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar chlorination techniques, ensuring the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced purification methods can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 5,5-Dichloropentan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The ketone group can be oxidized to carboxylic acids or reduced to alcohols under suitable conditions.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products:
Substitution: Products vary depending on the substituent introduced.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Wissenschaftliche Forschungsanwendungen
5,5-Dichloropentan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and interaction with cellular pathways.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism by which 5,5-Dichloropentan-2-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorinated structure allows it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
- 3,5-Dichloropentan-2-one
- 5-Chloro-2-pentanone
- Dichloromethane
- Methyl vinyl ketone
Comparison: 5,5-Dichloropentan-2-one is unique due to the positioning of its chlorine atoms, which can significantly influence its reactivity and interactions compared to similar compounds. For instance, 3,5-Dichloropentan-2-one has chlorine atoms on different carbons, leading to different chemical behavior and applications .
Eigenschaften
Molekularformel |
C5H8Cl2O |
|---|---|
Molekulargewicht |
155.02 g/mol |
IUPAC-Name |
5,5-dichloropentan-2-one |
InChI |
InChI=1S/C5H8Cl2O/c1-4(8)2-3-5(6)7/h5H,2-3H2,1H3 |
InChI-Schlüssel |
XPYRKUASNOLLLV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CCC(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3-(Trifluoromethyl)-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-6-yl)methanamine](/img/structure/B13887913.png)





![N1-(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)butane-1,4-diamine](/img/structure/B13887946.png)




![4-[4-(1H-imidazol-2-yl)phenoxy]aniline](/img/structure/B13887986.png)
